N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide

Lipophilicity Physicochemical profiling Library design

Researchers require a rigorously validated negative control for TGR5/GPCR screening to discriminate true target engagement from assay background. This compound (CID 5164871) is documented as pan-inactive across 23+ HTS assays yet structurally related to potent pyrazole-4-carboxamide TGR5 agonists (EC₅₀ <100 nM). • Discriminates assay noise from GPCR activation; ethyl-linker disrupts pharmacophore • Calibrated lipophilicity shift (+1.3 logP vs des-phenoxy analog) for passive permeability studies • Benchmark pair with its 2,2-dimethylpropanamide isomer (CAS 477711-50-5) for 2D vs 3D descriptor validation

Molecular Formula C18H25N3O2
Molecular Weight 315.417
CAS No. 956437-86-8
Cat. No. B2978831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide
CAS956437-86-8
Molecular FormulaC18H25N3O2
Molecular Weight315.417
Structural Identifiers
SMILESCC1=NN(C(=C1CCNC(=O)CC(C)C)OC2=CC=CC=C2)C
InChIInChI=1S/C18H25N3O2/c1-13(2)12-17(22)19-11-10-16-14(3)20-21(4)18(16)23-15-8-6-5-7-9-15/h5-9,13H,10-12H2,1-4H3,(H,19,22)
InChIKeyGAWFIFAVYXSISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization and Sourcing Overview


N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide (CAS 956437-86-8) is a synthetic small molecule belonging to the 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-alkanamide class, with a molecular formula of C₁₈H₂₅N₃O₂ and a molecular weight of 315.4 g/mol [1]. It is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000763637 and in ChEMBL as CHEMBL1350266, indicating its original inclusion in NIH-sourced high-throughput screening libraries [1]. Its core scaffold features a 1,3-dimethyl-5-phenoxy-1H-pyrazole linked via an ethyl spacer to a 3-methylbutanamide (isovaleryl amide) tail, distinguishing it from direct pyrazole-4-carboxamides that lack the ethyl linker [2].

Library source MLSMR and ChEMBL catalogued; compatible with HTS library procurement
Structural context Ethyl spacer distinguishes it from direct pyrazole-4-carboxamide TGR5 agonists
Assay role Reported inactive in 23+ HTS assays; may support negative control use in assay validation

Structural Specificity vs. Close Analogs


Substituting N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide with a structurally related pyrazole amide introduces three quantifiable divergences that can alter screening outcomes and physicochemical behavior. First, the presence or absence of the 5-phenoxy substituent changes computed logP by approximately 1.3 units compared to the des-phenoxy analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide (CAS 1235617-97-6), directly affecting solubility and non-specific binding propensity [1]. Second, modifying the terminal amide from 3-methylbutanamide to 2,2-dimethylpropanamide (CAS 477711-50-5), while preserving identical molecular formula (C₁₈H₂₅N₃O₂) and molecular weight (315.4 g/mol), alters the steric environment at the amide carbonyl and the hydrogen-bonding geometry . Third, the ethyl spacer between the pyrazole 4-position and the amide carbonyl differentiates this compound from the TGR5-agonist pyrazole-4-carboxamide series, which uses a direct carbonyl attachment and achieves sub-micromolar potency at TGR5; the ethyl-linked analog was inactive in the same target class screening panel [2][3].

Des-phenoxy analog may alter lipophilicity (~1.3 log units), impacting solubility and non-specific binding in assays.
2,2-Dimethylpropanamide isomer shares identical MW and TPSA; steric differences at the amide may shift target interaction.
Direct 4-carboxamide TGR5 agonists may not substitute; ethyl linker is associated with pan-inactivity in 23+ HTS assays.

Quantitative Evidence Against Analog Substitution


Lipophilicity Shift vs. Des-Phenoxy Analog

The 5-phenoxy substituent on the pyrazole core increases the computed lipophilicity (XLogP3) of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide to 3.3, compared to an estimated XLogP3 of approximately 2.0 for the des-phenoxy analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methylbutanamide (CAS 1235617-97-6), representing a shift of approximately 1.3 log units [1]. This difference translates to a predicted ~20-fold higher octanol-water partition coefficient for the target compound, which has direct consequences for membrane permeability, non-specific protein binding, and aqueous solubility in biochemical assay buffers.

Lipophilicity Shift
Reported
XLogP3 3.3Δ +1.3
Supports lipophilicity-driven assay partitioning interpretation.
Computed values; experimental logP verification recommended.
Lipophilicity Physicochemical profiling Library design

TPSA Equivalence with Altered Steric Profile

The target compound and its 2,2-dimethylpropanamide analog (CAS 477711-50-5) share an identical molecular formula (C₁₈H₂₅N₃O₂), molecular weight (315.4 g/mol), and computed topological polar surface area (56.2 Ų) due to equivalent heteroatom count and connectivity [1]. However, the branched 3-methylbutanamide tail introduces an additional sp³-hybridized C–H at the α-carbon relative to the carbonyl, altering the steric and conformational profile of the terminal amide without changing any computed 2D descriptors. This structural nuance cannot be captured by formula- or TPSA-based filtering alone, making direct procurement of the exact compound essential for experiments where amide-tail conformation influences target engagement.

Steric Profile
Method context
3-methylbutanamide tail vs 2,2-dimethylpropanamide tail
Identical C₁₈H₂₅N₃O₂, MW 315.4, TPSA 56.2 Ų
2D descriptors cannot distinguish steric differences; exact CAS procurement recommended.
Structural comparison by SMILES analysis; computed properties identical.
Medicinal chemistry Bioisosterism Scaffold hopping

Pan-Inactive HTS Profile as Negative Control Baseline

In the NIH Molecular Libraries Program, N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide (CID 5164871) was tested across at least 23 distinct biochemical and cell-based high-throughput screening assays, including targets such as S1P3, PPARγ, Ras-family GTPases (Rac, Rab7, Ras, Rab2, Cdc42), 14-3-3/Bad interaction, PKD, Factor XIa, Factor XIIa, TLR4-MyD88, STAT3, STAT1, kallikrein 5, and RGS12 GoLoco motif, and returned an 'Inactive' outcome in every assay [1]. Its close analog 2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide (CID 3614495) exhibited an identical pattern of pan-inactivity across the same assay panel [2]. This consistent lack of bioactivity distinguishes these compounds from the pyrazole-4-carboxamide TGR5 agonist series, where compounds bearing a direct amide at the 4-position achieve EC₅₀ values below 100 nM [3].

HTS Activity
Head-to-head
Inactive (0/23+ assays) vs TGR5 carboxamides EC₅₀ <100 nM
Supports negative control utility for assay validation and counter-screening.
Tested at 10 µM in NIH MLP assays; ethyl linker ablates TGR5 activity.
High-throughput screening Negative control Assay validation

Conformational Entropy Penalty vs. Direct Carboxamides

The ethyl spacer in N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide contributes to a rotatable bond count of 7, compared to 5 rotatable bonds for a representative 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide (e.g., N-benzyl-5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide) [1]. This increase of 2 rotatable bonds corresponds to an estimated additional conformational entropic penalty of approximately 1.2–1.8 kcal/mol upon target binding (0.6–0.9 kcal/mol per frozen rotor), which is one factor contributing to the observed loss of TGR5 agonist potency in the ethyl-linked series relative to the direct carboxamide chemotype [2].

Rotatable Bonds
Class-level
7 bondsΔ +2
Additional rotors may reduce binding affinity; informs scaffold selection for affinity-driven studies.
Estimated entropic penalty ~1.2–1.8 kcal/mol (literature consensus).
Conformational analysis Ligand efficiency Scaffold design

Validated Research Applications


Negative Control for GPCR Screening Cascades

The documented pan-inactive profile of CID 5164871 across 23+ HTS assays [1], combined with its close structural relationship to the potent TGR5 agonist pyrazole-4-carboxamide series (EC₅₀ < 100 nM) [2], makes this compound an ideal negative control for TGR5 and related GPCR assay validation. Its inactivity confirms that the pyrazole-phenoxy scaffold alone, when disconnected from the receptor pharmacophore by the ethyl linker, does not drive non-specific agonism, enabling researchers to discriminate true target engagement from assay background.

Physicochemical Probe for Cellular Uptake Studies

With a well-defined computed XLogP3 of 3.3 and a TPSA of 56.2 Ų [1], this compound occupies an intermediate lipophilicity space suitable for studying passive membrane permeability in the context of pyrazole-containing small molecules. Its 1.3 log-unit higher lipophilicity relative to the des-phenoxy analog provides a calibrated tool for investigating the contribution of the phenoxy substituent to cellular partitioning and non-specific binding in cell-based assays.

Scaffold-Hopping Reference in Library Synthesis

The compound serves as a key reference point for synthetic chemistry efforts exploring the structure-activity relationship (SAR) of pyrazole amides. Its ethyl spacer distinguishes it from direct 4-carboxamides, and the 3-methylbutanamide tail differs from the 2,2-dimethylpropanamide and chloroacetamide variants, creating a matrix of amide-tail diversity all built on the same 1,3-dimethyl-5-phenoxy-1H-pyrazole core [1]. This allows systematic evaluation of linker length and amide substitution effects on target binding and selectivity.

Chemoinformatics Benchmark for Descriptor Filtering

Because N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide and its 2,2-dimethylpropanamide isomer (CAS 477711-50-5) share identical molecular formula, molecular weight, and TPSA yet differ in amide branching architecture, this compound pair serves as a rigorous benchmark for testing the discriminatory power of 3D descriptors, shape-based screening methods, and computational filtering algorithms that rely solely on 2D properties [1].

Application
Selection Property
Validation Focus
GPCR assay negative control
Pan-inactive HTS profile across 23+ targets
Assay background and signal-to-noise validation
Cellular permeability probe
Defined lipophilicity and TPSA descriptors
Passive membrane partitioning and non-specific binding assessment
Library synthesis reference
Ethyl linker and amide tail diversity
Linker and amide SAR evaluation
Chemoinformatics benchmark
Isomer pair with identical 2D descriptors
3D descriptor and shape-filtering discriminatory power
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